molecular formula C8H6ClN3O2S B12431598 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B12431598
M. Wt: 243.67 g/mol
InChI Key: ICBUIOOHVYCOLP-UHFFFAOYSA-N
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Description

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the cyclization of 3-hydrazinopyridine-dihydrochloride with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine. This intermediate is then oxidized to 3-(3-amino-1H-pyrazol-1-yl)pyridine, which is subsequently converted to the sulfonyl chloride derivative using chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Functionalized Pyrazole and Pyridine Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological targets through its pyrazole and pyridine rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(pyridin-3-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both pyridine and pyrazole rings along with the sulfonyl chloride group

Properties

Molecular Formula

C8H6ClN3O2S

Molecular Weight

243.67 g/mol

IUPAC Name

1-pyridin-3-ylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H

InChI Key

ICBUIOOHVYCOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)Cl

Origin of Product

United States

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